2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone
Description
2-((5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone is a hybrid heterocyclic compound combining indole, triazole, and indoline moieties linked via a thioether and ethanone bridge. The compound’s design leverages the pharmacophoric features of indole (a privileged scaffold in drug discovery) and triazole (known for metabolic stability and hydrogen-bonding capacity). The thioether linkage and ethanone group enhance solubility and enable further functionalization .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-25-20(16-12-22-17-8-4-3-7-15(16)17)23-24-21(25)28-13-19(27)26-11-10-14-6-2-5-9-18(14)26/h2-9,12,22H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCILVRLMLGRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Indole Attachment: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a thiol compound.
Indoline Incorporation: Finally, the indoline group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and indoline moieties, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated heterocyclic system.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indoline nitrogen and the thioether sulfur.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Saturated heterocycles.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that the triazole structure in this compound provides substantial antibacterial properties. Studies have shown that derivatives with triazole rings demonstrate potent activity against various bacteria:
| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole derivative 1 | 0.25 | Methicillin-resistant Staphylococcus aureus (MRSA) |
| Triazole derivative 2 | 0.5 | Escherichia coli |
| Triazole derivative 3 | 1.0 | Bacillus subtilis |
These findings suggest that the compound could be developed into a novel antibacterial agent, particularly against resistant strains of bacteria.
Antifungal Activity
The compound also exhibits antifungal properties. It has been evaluated against Candida albicans , showing MIC values comparable to established antifungal agents. The triazole moiety is known for its ability to inhibit the synthesis of fungal cell walls, making it a valuable scaffold in antifungal drug development.
Anticancer Activity
The anticancer potential of this compound is supported by various studies indicating its ability to inhibit cancer cell proliferation. In vitro assays have demonstrated that certain derivatives significantly reduce the viability of various cancer cell lines, suggesting their potential as effective anticancer agents. The mechanisms of action include:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in the synthesis of bacterial and fungal cell walls.
- Nucleic Acid Disruption : Indole derivatives may interfere with nucleic acid synthesis in cancer cells.
Molecular docking studies further indicate strong binding affinities to target proteins involved in cancer progression and microbial resistance mechanisms.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- Antimicrobial Agents : A series of novel triazole derivatives were synthesized and evaluated for their antimicrobial activity, demonstrating significant efficacy against both bacterial and fungal strains.
- Anticancer Research : Studies focusing on indole and triazole hybrids have shown promising results in inhibiting tumor growth in various cancer models.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indole and triazole rings are particularly important for these interactions, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Triazole-Thioether-Ethanone Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and halogen (F, Cl) substituents enhance bioactivity. For example, 5-nitroindole derivatives exhibit superior antimalarial activity (pIC50 = 8.2129) compared to chloroquine (pIC50 = 7.5528) .
- Para-Substitution : Fluorine at the para position (e.g., compound 21) improves anticancer activity by reducing metabolic degradation .
- Bridging Groups : Thioether linkages (e.g., –S– in triazole-thioethers) improve membrane permeability and target binding .
Indole-Triazole Hybrids
Key Observations :
- Halogenation: Chlorine and bromine at the indole 5-position significantly boost antimalarial potency (IC50 = 90 nM vs. 240 nM for non-halogenated analogs) .
- Triazole Methylation : The 4-methyl group in triazole (present in the target compound) may enhance metabolic stability compared to unsubstituted triazoles .
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(indolin-1-yl)ethanone is a novel synthetic derivative that integrates both indole and triazole moieties, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Anticancer Activity
Several studies have investigated the anticancer properties of triazole and indole derivatives. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 6.2 | |
| T47D (Breast Cancer) | 27.3 | |
| MCF7 (Breast Cancer) | Not specified |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Antiviral Activity
Compounds containing the triazole moiety have been reported to exhibit antiviral properties. The biological activity is often attributed to their ability to interfere with viral replication processes. Although specific data for this compound is limited, related triazoles have demonstrated efficacy against various viruses.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been noted. In particular, it may inhibit enzymes involved in metabolic pathways relevant to cancer and other diseases:
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | |
| Cyclic nucleotide phosphodiesterase | Noncompetitive |
The biological activity of this compound is likely due to its structural characteristics that allow for interaction with biological macromolecules. The presence of both indole and triazole rings enhances its binding affinity to target proteins involved in cancer progression and viral replication.
Case Studies
Recent research has highlighted several case studies focusing on similar compounds:
- Indole Derivatives in Cancer Therapy : A study demonstrated that indole-based compounds could significantly reduce tumor growth in vivo by modulating apoptotic pathways.
- Triazole Compounds Against Viruses : Another investigation showed that triazoles could inhibit viral entry into host cells, providing a basis for developing antiviral agents.
These findings suggest that compounds like This compound could play a vital role in future therapeutic strategies targeting cancer and viral infections.
Q & A
Basic: What synthetic strategies are employed to prepare this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Alkylation/Acylation: Reacting indole derivatives with triazole-thiol intermediates under nucleophilic conditions. For example, describes alkylation using 3,5-dimethoxybenzyl bromide in dichloromethane with diethylamine as a base, yielding 42–82% products after purification via silica gel chromatography .
- Thioether Formation: Coupling the triazole-thiol moiety with an indolin-1-yl ethanone precursor using sodium hydride or similar bases in polar aprotic solvents (e.g., DMF) .
- Optimization: Reaction yields depend on solvent choice (e.g., dichloromethane vs. DMF), temperature (0°C for controlled reactivity), and stoichiometry (1.1–1.2 equivalents of electrophiles to minimize side reactions) .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (XRD) is critical for unambiguous structural confirmation. highlights the use of SHELX software for refining crystallographic parameters, particularly for triazole and indole ring conformations . For example, demonstrates how XRD confirmed the dihedral angle between the triazole and indole rings (≈15°), critical for understanding π-π stacking interactions . Refinement protocols (e.g., using SHELXL) account for disorder in methyl or thioether groups, ensuring accurate bond-length and angle measurements .
Basic: What spectroscopic methods validate the structure and purity of this compound?
Answer:
- NMR Spectroscopy: 1H/13C NMR identifies key signals, such as the indole NH (~10 ppm), triazole methyl (~3.5 ppm), and thioether-linked carbons (δC ≈ 35–40 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z ≈ 430–450) .
- HPLC: Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How do computational toxicity models (e.g., GUSAR, TEST) compare with experimental LD50 data for this compound?
Answer:
highlights discrepancies between computational predictions and experimental results :
- GUSAR/TEST Models: Predicted LD50 values of ~2000–3000 mg/kg (classifying the compound as low-toxic, Category IV) .
- Experimental LD50: Intragastric administration in rats showed no mortality at 5000 mg/kg, aligning with model predictions but requiring validation via histopathology and serum biomarkers (e.g., transaminase levels) .
- Key Insight: Computational models may underestimate hepatotoxicity risks, necessitating in vivo studies to assess organ-specific effects .
Basic: What are common pitfalls in achieving regioselectivity during triazole ring functionalization?
Answer:
Regioselectivity challenges arise from competing N1 vs. N2 alkylation on the triazole ring. Strategies include:
- Steric Control: Bulky substituents (e.g., 4-methyl on the triazole) favor N1 functionalization, as seen in .
- Temperature Modulation: Lower temperatures (0–5°C) reduce kinetic byproducts, while reflux conditions may favor thermodynamic products .
Advanced: How does molecular docking elucidate the compound’s mechanism of action?
Answer:
Docking studies (e.g., using AutoDock Vina) into target proteins (e.g., kinase domains) reveal:
- Binding Affinity: The indole-triazole scaffold shows strong hydrogen bonding with catalytic lysine residues (ΔG ≈ -9.5 kcal/mol) .
- Role of Substituents: The methyl group on the triazole enhances hydrophobic interactions, while the thioether linker improves solubility and membrane permeability .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing: Incubation at 40°C/75% RH for 4 weeks, with HPLC monitoring degradation products (e.g., hydrolysis of the thioether bond at pH < 3) .
- Thermogravimetric Analysis (TGA): Determines decomposition onset temperatures (>200°C), indicating suitability for long-term storage .
Advanced: What crystallographic solvent effects influence the compound’s bioactivity?
Answer:
notes that solvent molecules in the crystal lattice (e.g., methanol/water) stabilize the conformation via hydrogen bonding, which may correlate with in vivo solubility. For instance, hydrated forms show 20% higher aqueous solubility than anhydrous crystals .
Basic: What chromatographic techniques are optimal for separating synthetic byproducts?
Answer:
- Flash Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) resolves unreacted indole precursors .
- Preparative TLC: Used for small-scale purification of intermediates (Rf ≈ 0.3–0.5 in 7:3 chloroform/methanol) .
Advanced: How do substituents on the indole ring modulate the compound’s electronic properties?
Answer:
- Electron-Withdrawing Groups (EWGs): Nitro or carbonyl substituents decrease indole’s HOMO energy, enhancing electrophilic reactivity (evidenced in DFT calculations) .
- Electron-Donating Groups (EDGs): Methoxy groups increase π-electron density, improving binding to aromatic residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
